molecular formula C14H18O3 B14312711 Acetic acid;6-phenylhexa-3,5-dien-2-ol CAS No. 112087-61-3

Acetic acid;6-phenylhexa-3,5-dien-2-ol

Cat. No.: B14312711
CAS No.: 112087-61-3
M. Wt: 234.29 g/mol
InChI Key: WVWAAEWFRNRUIM-UHFFFAOYSA-N
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Description

Acetic acid;6-phenylhexa-3,5-dien-2-ol is a chemical compound with the molecular formula C12H12O2 It is known for its unique structure, which includes both an acetic acid moiety and a phenyl-substituted hexadienol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-phenylhexa-3,5-dien-2-ol can be achieved through several methods. One common approach involves the reaction of 6-phenylhexa-3,5-dien-2-one with acetic acid under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-phenylhexa-3,5-dien-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Acetic acid;6-phenylhexa-3,5-dien-2-ol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;6-phenylhexa-3,5-dien-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its phenyl ring can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds with other molecules. These interactions contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylhexa-3,5-dien-2-one: Similar structure but lacks the acetic acid moiety.

    Methyl 3,5-dimethoxyphenylacetate: Contains a phenyl ring with methoxy substituents and an ester group.

Uniqueness

Acetic acid;6-phenylhexa-3,5-dien-2-ol is unique due to the presence of both an acetic acid moiety and a phenyl-substituted hexadienol chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

112087-61-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

acetic acid;6-phenylhexa-3,5-dien-2-ol

InChI

InChI=1S/C12H14O.C2H4O2/c1-11(13)7-5-6-10-12-8-3-2-4-9-12;1-2(3)4/h2-11,13H,1H3;1H3,(H,3,4)

InChI Key

WVWAAEWFRNRUIM-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC=CC1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

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